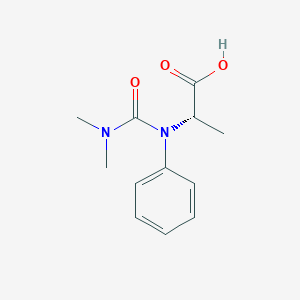

N-(Dimethylcarbamoyl)-N-phenyl-L-alanine

Description

Properties

CAS No. |

62750-06-5 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2S)-2-[N-(dimethylcarbamoyl)anilino]propanoic acid |

InChI |

InChI=1S/C12H16N2O3/c1-9(11(15)16)14(12(17)13(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16)/t9-/m0/s1 |

InChI Key |

KABJWCOUQFCQBL-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC=CC=C1)C(=O)N(C)C |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CC=C1)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of L-Alanine

The most straightforward route involves sequential acylation and arylation of L-alanine. In this method, L-alanine’s amino group is first acylated with dimethylcarbamoyl chloride under basic conditions (pH 8–9), followed by N-phenylation using a phenylating agent such as iodobenzene. Patent US4962231A highlights analogous acylation strategies for alanine derivatives, where maintaining a pH of 6.8–7.2 during amidation prevents racemization. However, competing reactions at the carboxyl group necessitate protecting groups like tert-butyl esters, which are later cleaved via acidolysis.

Stepwise Substitution via Intermediate Imines

Advanced routes employ imine intermediates to decouple acylation and arylation steps. For example, L-alanine is condensed with benzaldehyde to form a Schiff base, shielding the amino group. Subsequent treatment with dimethylcarbamoyl chloride at 60–70°C introduces the carbamoyl moiety, after which acidic hydrolysis liberates the primary amine for phenyl group installation. This method, akin to CN108147973A’s approach for N-aryl alanines, achieves 68–72% yields but requires rigorous temperature control to avoid epimerization.

Catalytic Asymmetric Synthesis

Enantioselective methods bypass racemization risks by constructing the chiral center de novo. A patent-pending strategy (CN109072261B) uses palladium-catalyzed reductive amination of α-keto acids with dimethylcarbamate and aniline derivatives. Employing a chiral phosphine ligand (e.g., (R)-BINAP), this method attains 85% ee at 50°C, though scalability remains challenging due to catalyst costs.

Catalytic and Solvent Systems

Thiourea-Catalyzed Acyl Transfer

Thiourea derivatives, as described in CN108147973A, enhance acylation selectivity by hydrogen-bonding with the carbonyl oxygen of dimethylcarbamoyl chloride. This interaction polarizes the carbonyl group, accelerating nucleophilic attack by L-alanine’s amine. Using 10 mol% thiourea in tetrahydrofuran (THF), reaction times reduce from 12 h to 4 h, with yields improving from 65% to 82%.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile optimize acylation rates by stabilizing ionic intermediates. However, Patent US4962231A notes that aqueous-organic biphasic systems (e.g., water/THF) minimize carboxylate group activation, preventing undesired esterification. At 70°C, a 3:1 THF/water ratio achieves 89% conversion in 3 h.

Purification and Isolation Techniques

Electrodialysis for Salt Removal

Post-reaction mixtures often contain inorganic salts (e.g., NaCl from acylation), which are removed via electrodialysis. As demonstrated in US4962231A, electrodialysis reduces chloride content to <0.05%, enabling direct crystallization of the product.

Crystallization Optimization

Selective crystallization from ethanol/water mixtures (4:1 v/v) enriches enantiomeric purity. Cooling the solution from 60°C to 4°C at 0.5°C/min yields needle-like crystals with >99% ee, as reported for analogous alanine derivatives.

Analytical Characterization

Chiral HPLC Validation

Enantiopurity is quantified using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Isocratic elution with hexane/isopropanol (80:20) resolves N-(dimethylcarbamoyl)-N-phenyl-D- and L-alanine at 6.2 min and 7.8 min, respectively.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, Ph), 4.25 (q, J = 7.2 Hz, 1H, α-CH), 3.10 (s, 6H, N(CH₃)₂), 1.40 (d, J = 7.2 Hz, 3H, CH₃).

- IR (KBr): 1745 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (C=O, carboxylate).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylcarbamoyl)-N-phenyl-L-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chlorine atom in the dimethylcarbamoyl group can be exchanged for other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, phenols, oximes, thiols, amines, and hydroxylamines . The reactions are typically carried out under mild conditions, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include N,N-dimethyl carbamates, thiolourethanes, substituted ureas, and carbamoylazoles .

Scientific Research Applications

N-(Dimethylcarbamoyl)-N-phenyl-L-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Dimethylcarbamoyl)-N-phenyl-L-alanine involves the transfer of the dimethylcarbamoyl group to target molecules. This process typically involves the formation of a covalent bond between the dimethylcarbamoyl group and the target molecule, leading to the formation of dimethyl carbamates . The molecular targets and pathways involved in this process include various enzymes and receptors that facilitate the transfer and subsequent reactions .

Comparison with Similar Compounds

N-(Phenylcarbamoyl)alanine

- Structural Features: Substituted with a phenylcarbamoyl group instead of dimethylcarbamoyl. Synonyms include N-(anilinocarbonyl)alanine (CAS 33653-68-8) .

- Applications : Primarily studied as a building block in peptide synthesis and enzyme substrate analogs.

N-(Methylsulfonyl)-N-phenyl-L-alanine

- Structural Features : Features a methylsulfonyl group (CH₃SO₂) instead of dimethylcarbamoyl. This compound co-crystallizes with AmpC beta-lactamase (PDB ID: 4KZB), highlighting its role in enzyme inhibition .

- Biological Activity : Acts as a fragment inhibitor in structural biology studies, targeting bacterial resistance enzymes.

Metalaxyl and Benalaxyl

- Structural Features : Agrochemical derivatives with methoxyacetyl (Metalaxyl) or phenylacetyl (Benalaxyl) groups attached to N-(2,6-dimethylphenyl)-DL-alanine .

- Applications : Broad-spectrum fungicides targeting oomycete pathogens.

- Key Differences : The dimethylphenyl and acyl groups enhance lipophilicity, improving membrane penetration in plant tissues.

Neurotoxic Alanine Derivatives: BMAA and BOAA

- Structural Features: Beta-N-methylamino-L-alanine (BMAA) and beta-N-oxalylamino-L-alanine (BOAA) feature substitutions at the beta-position rather than the alpha-amino group .

- Biological Activity: Neurotoxins linked to neurodegenerative diseases. BMAA acts on NMDA receptors (EC₅₀ ~1 mM), while BOAA targets non-NMDA receptors (EC₅₀ ~20 µM) .

- Key Differences : Substitution position dictates receptor specificity and toxicity mechanisms.

Data Table: Key Parameters of Comparable Compounds

Research Findings and Implications

Role of Substituent Groups

- Carbamoyl vs.

- Aromatic vs. Aliphatic : Phenyl groups (e.g., in N-(phenylcarbamoyl)alanine) improve hydrophobic interactions, whereas aliphatic groups (e.g., dimethylcarbamoyl) may reduce steric hindrance .

Q & A

Q. What are the recommended synthetic routes for N-(Dimethylcarbamoyl)-N-phenyl-L-alanine in laboratory settings?

A common method involves reacting L-phenylalanine with dimethylcarbamoyl chloride under anhydrous conditions. This reaction typically employs dichloromethane or tetrahydrofuran as solvents, with triethylamine as a base to neutralize HCl byproducts. The reaction progress can be monitored via thin-layer chromatography (TLC) using ninhydrin staining for free amine detection. Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the dimethylcarbamoyl group (e.g., singlet for N(CH) at ~2.8–3.0 ppm) and phenylalanine backbone.

- IR : Peaks at ~1650–1700 cm (C=O stretch of carbamate) and ~1530 cm (N-H bend).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 236.1161 g/mol). Reference libraries like NIST or PubChem provide comparative data .

Q. How can researchers ensure purity of this compound during isolation?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is effective for separating unreacted starting materials and byproducts. For chiral purity, chiral stationary phases (e.g., amylose or cellulose derivatives) are used. Purity thresholds ≥95% are typical for biochemical assays .

Q. What starting materials are essential for synthesizing this compound derivatives?

L-phenylalanine derivatives (e.g., methyl esters or tert-butyl carbamates) are common precursors. Protective groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used to block reactive sites during functionalization .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies indicate degradation at extremes (pH <2 or >10, temperatures >60°C). For storage, lyophilized samples at –20°C in inert atmospheres (argon) are optimal. Aqueous solutions should be buffered near physiological pH (7.4) and used within 48 hours .

Advanced Research Questions

Q. What strategies mitigate enantiomeric impurities in this compound synthesis?

Enantiomeric purity can be enhanced via:

Q. How can conflicting bioactivity data for this compound across studies be reconciled?

Discrepancies often arise from:

- Purity variations : Trace impurities (e.g., unreacted phenylalanine) can skew assay results.

- Assay conditions : Differences in buffer composition, cell lines, or incubation times.

- Analytical validation : Cross-validate results using orthogonal methods (e.g., LC-MS and bioassays) .

Q. What methods prevent side reactions during dimethylcarbamoyl group introduction?

Q. How does this compound degrade under oxidative or photolytic conditions?

Accelerated degradation studies (e.g., 40°C/75% RH, UV light) reveal:

Q. How does structural modification of this compound impact its biochemical interactions?

Comparative studies with analogs (e.g., metalaxyl or benalaxyl) show:

- Steric effects : Bulky substituents on the phenyl ring reduce enzyme binding affinity.

- Electron-withdrawing groups : Enhance carbamate stability but may reduce solubility.

- Bioisosteric replacements : Replacing the phenyl group with naphthyl (as in acetyl-3-(2-naphthyl)-D-alanine) alters target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.